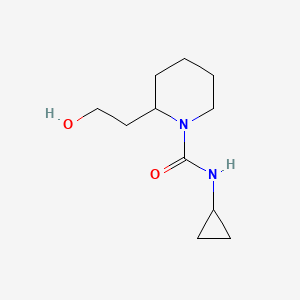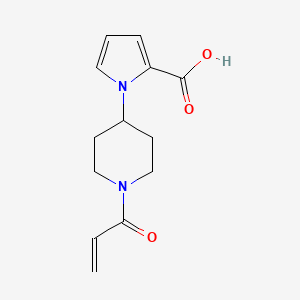
2-(3-Fluoropyridin-2-yl)sulfanylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoropyridin-2-yl)sulfanylethanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds and has shown promising results in several scientific studies.
作用機序
The mechanism of action of 2-(3-Fluoropyridin-2-yl)sulfanylethanol is not fully understood. However, it is believed that this compound works by interacting with enzymes and proteins in the body, leading to changes in biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Fluoropyridin-2-yl)sulfanylethanol has several biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 2-(3-Fluoropyridin-2-yl)sulfanylethanol in lab experiments include its ease of synthesis, low cost, and versatility in organic synthesis. However, limitations include its potential toxicity and the need for careful handling in a laboratory setting.
将来の方向性
There are several future directions for the use of 2-(3-Fluoropyridin-2-yl)sulfanylethanol in scientific research. One potential area of study is its use in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Additionally, this compound may have potential applications in materials science and catalysis. Further studies are needed to fully understand the mechanism of action and potential uses of 2-(3-Fluoropyridin-2-yl)sulfanylethanol.
合成法
The synthesis of 2-(3-Fluoropyridin-2-yl)sulfanylethanol involves the reaction of 2-bromo-3-fluoropyridine with sodium sulfide in the presence of ethanol. This reaction results in the formation of 2-(3-Fluoropyridin-2-yl)sulfanylethanol. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-(3-Fluoropyridin-2-yl)sulfanylethanol has shown promising results in several scientific studies. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been studied for its potential use as a catalyst in organic reactions.
特性
IUPAC Name |
2-(3-fluoropyridin-2-yl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSKQFEDPWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyridin-2-yl)sulfanylethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)


![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)